molecular formula C9H11N3O B044230 (R)-N'-Nitrosonornicotine CAS No. 61601-78-3

(R)-N'-Nitrosonornicotine

Cat. No.: B044230
CAS No.: 61601-78-3
M. Wt: 177.2 g/mol
InChI Key: XKABJYQDMJTNGQ-SECBINFHSA-N
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Description

®-N’-Nitrosonornicotine is a nitrosamine compound derived from nicotine. It is one of the tobacco-specific nitrosamines (TSNAs) found in tobacco products and tobacco smoke. These compounds are of significant interest due to their carcinogenic properties. ®-N’-Nitrosonornicotine is particularly notable for its role in the development of tobacco-related cancers.

Scientific Research Applications

®-N’-Nitrosonornicotine has several applications in scientific research:

    Chemistry: It is used as a model compound to study nitrosamine chemistry and reactivity.

    Biology: Researchers investigate its role in biological systems, particularly its interaction with DNA and proteins.

    Medicine: Studies focus on its carcinogenic properties and its potential role in cancer development.

    Industry: It is used in the development of analytical methods for detecting nitrosamines in tobacco products.

Mechanism of Action

Target of Action

The primary targets of ®-N’-Nitrosonornicotine are yet to be fully identified. It is known that many nicotine derivatives interact with nicotinic acetylcholine receptors (nachrs), which play crucial roles in the nervous system . These receptors are involved in various physiological processes, including cognition, memory, pain, and control of heart rate .

Mode of Action

®-N’-Nitrosonornicotine, like other nicotine derivatives, is believed to bind to nAChRs, causing a conformational change that allows the flow of ions across the cell membrane . This ion flow can lead to depolarization of the neuron, triggering a series of events that result in the release of various neurotransmitters . The exact interaction between ®-N’-Nitrosonornicotine and its targets, and the resulting changes, are areas of ongoing research.

Biochemical Pathways

The biochemical pathways affected by ®-N’-Nitrosonornicotine are likely to be those involving nAChRs. Activation of these receptors can influence several downstream pathways, including the release of dopamine, a neurotransmitter associated with reward and pleasure . Other pathways, such as those involving G proteins and intracellular calcium, may also be affected .

Pharmacokinetics

Nicotine and its derivatives are generally well absorbed in the body, distributed throughout the tissues, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, influencing its efficacy and potential for toxicity.

Result of Action

The molecular and cellular effects of ®-N’-Nitrosonornicotine’s action are likely to be diverse, given the wide range of processes influenced by nAChRs. Potential effects could include changes in neuronal firing patterns, alterations in neurotransmitter release, and modulation of immune responses . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-N’-Nitrosonornicotine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets . Additionally, individual factors, such as genetic variations in nAChRs or metabolic enzymes, can influence the compound’s effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N’-Nitrosonornicotine typically involves the nitrosation of nornicotine. This process can be carried out using nitrosating agents such as sodium nitrite in acidic conditions. The reaction is generally conducted at low temperatures to control the formation of the nitroso compound.

Industrial Production Methods: In an industrial setting, the production of ®-N’-Nitrosonornicotine may involve large-scale nitrosation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and stringent control of reaction parameters is crucial to minimize the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions: ®-N’-Nitrosonornicotine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert ®-N’-Nitrosonornicotine to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the nitroso group, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction typically produces amines.

Comparison with Similar Compounds

    N’-Nitrosonornicotine: The non-chiral form of the compound.

    N’-Nitrosoanatabine: Another tobacco-specific nitrosamine.

    N’-Nitrosoanabasine: Similar in structure and also found in tobacco.

Uniqueness: ®-N’-Nitrosonornicotine is unique due to its specific chiral configuration, which can influence its biological activity and interaction with molecular targets. Its presence in tobacco products and its potent carcinogenic properties make it a compound of significant concern in public health.

This detailed overview provides a comprehensive understanding of ®-N’-Nitrosonornicotine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[(2R)-1-nitrosopyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKABJYQDMJTNGQ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)N=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)N=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210619
Record name (R)-N'-Nitrosonornicotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61601-78-3
Record name (R)-N'-Nitrosonornicotine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061601783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-N'-Nitrosonornicotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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